molecular formula C10H22O5S2 B2759167 D-Galactose diethyldithioacetal CAS No. 5463-33-2

D-Galactose diethyldithioacetal

Cat. No.: B2759167
CAS No.: 5463-33-2
M. Wt: 286.4
InChI Key: BTOYCPDACQXQRS-KDXUFGMBSA-N
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Description

D-Galactose diethyldithioacetal is a chemical compound with the molecular formula C10H22O5S2. It is a derivative of D-galactose, a naturally occurring monosaccharide. This compound is characterized by the presence of two ethylthio groups attached to the galactose molecule, making it a dithioacetal derivative. This compound is commonly used in organic synthesis and has various applications in scientific research and industry .

Preparation Methods

D-Galactose diethyldithioacetal can be synthesized through several methods. One common synthetic route involves the reaction of D-(+)-galactose with ethanethiol in the presence of hydrochloric acid. The reaction is typically carried out in an inert atmosphere at room temperature (20°C) to yield the desired product . The reaction conditions are crucial to ensure high yield and purity of the compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of optimized reaction conditions and purification techniques is essential to achieve high efficiency and cost-effectiveness in industrial settings.

Chemical Reactions Analysis

D-Galactose diethyldithioacetal undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in substitution reactions with halogens and other electrophiles .

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction reactions may yield the corresponding alcohols or thiols.

Scientific Research Applications

D-Galactose diethyldithioacetal has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules.

In biology and medicine, this compound is used in studies related to carbohydrate metabolism and enzyme activity. It serves as a substrate for enzymes that catalyze the transformation of galactose derivatives, providing insights into the mechanisms of these biochemical processes .

In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of active pharmaceutical ingredients and other valuable compounds .

Mechanism of Action

The mechanism of action of D-Galactose diethyldithioacetal involves its interaction with specific molecular targets and pathways. In biological systems, the compound can be metabolized by enzymes that recognize galactose derivatives. These enzymes catalyze the conversion of this compound into other metabolites, which can then participate in various biochemical pathways .

The presence of ethylthio groups in the compound’s structure allows it to interact with sulfur-containing enzymes and proteins. This interaction can modulate the activity of these enzymes, leading to changes in cellular processes and metabolic pathways .

Comparison with Similar Compounds

D-Galactose diethyldithioacetal can be compared with other similar compounds, such as D-galactose diethyl mercaptal and D-galactose diethyl dithioacetal. These compounds share similar structural features but differ in the specific functional groups attached to the galactose molecule .

One of the unique aspects of this compound is its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its sulfur-containing functional groups also provide unique reactivity compared to other galactose derivatives .

Similar Compounds

  • D-Galactose diethyl mercaptal
  • D-Galactose diethyl dithioacetal
  • D-Galactose diethyl mercaptal-D-galactose

These compounds are structurally related to this compound and share similar chemical properties and reactivity .

Properties

IUPAC Name

(2R,3S,4S,5R)-6,6-bis(ethylsulfanyl)hexane-1,2,3,4,5-pentol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O5S2/c1-3-16-10(17-4-2)9(15)8(14)7(13)6(12)5-11/h6-15H,3-5H2,1-2H3/t6-,7+,8+,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOYCPDACQXQRS-RYPBNFRJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(C(C(C(C(CO)O)O)O)O)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCSC([C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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